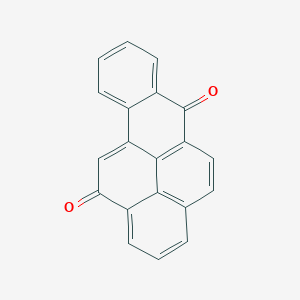

Benzo(A)pyrene-6,12-dione

Descripción general

Descripción

Benzo(A)pyrene-6,12-dione is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzo(A)pyrene-6,12-dione typically involves the oxidation of benzo(a)pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydrodiols, which are further oxidized to yield the dione.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary occurrence as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of organic synthesis involving oxidation reactions can be applied for its production in research settings.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form hydroquinones or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the dione groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

Oxidation Products: Quinones and other highly oxidized derivatives.

Reduction Products: Hydroquinones and partially reduced forms.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Toxicological Studies

Benzo(A)pyrene-6,12-dione is recognized for its role as a genotoxic agent. It has been implicated in cellular damage through the generation of reactive oxygen species and DNA adduct formation, which are critical in cancer development. Studies have shown that this compound can induce cellular damage and has been linked to infertility and various cancers, particularly in women exposed through environmental sources such as tobacco smoke and dietary intake .

Case Study: Cancer Risk Assessment

A study assessed the toxicokinetics of benzo(a)pyrene metabolites, including this compound, demonstrating that these metabolites are present in human plasma and contribute to the carcinogenic profile of benzo(a)pyrene. The findings highlighted the extensive metabolism of benzo(a)pyrene leading to various metabolites that may enhance cancer risk .

Environmental Impact and Bioremediation

This compound is part of the polycyclic aromatic hydrocarbons (PAHs) group, which are prevalent environmental pollutants. Its degradation is crucial for bioremediation efforts aimed at reducing PAH contamination in soil and water.

Biodegradation Potential

Research indicates that certain bacteria and fungi can metabolize benzo(a)pyrene and its derivatives. For instance, microbial strains have been identified that can effectively degrade this compound, thus offering potential pathways for bioremediation strategies .

| Microorganism | Degradation Efficiency | Conditions |

|---|---|---|

| Pseudomonas sp. | High | Aerobic |

| Fusarium sp. | Moderate | Anaerobic |

Cardiovascular Research

Recent studies have linked exposure to benzo(a)pyrene and its metabolites, including this compound, to cardiovascular diseases. The compound has been shown to affect vascular endothelial cells and contribute to oxidative stress and inflammation .

Pharmacological Research

There is emerging interest in the potential therapeutic applications of this compound derivatives. Research is underway to explore their role as inhibitors in certain biochemical pathways or as agents that can modulate cellular responses.

Potential Therapeutic Applications

- Cancer Therapy : Investigating the use of benzo(a)pyrene derivatives in targeted cancer therapies due to their ability to induce apoptosis in malignant cells.

- Antioxidant Studies : Exploring the dual role of certain metabolites as antioxidants under specific conditions.

Mecanismo De Acción

The mechanism of action of benzo(A)pyrene-6,12-dione involves its interaction with cellular components, leading to the formation of reactive oxygen species and oxidative stress. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can cause cellular damage.

Comparación Con Compuestos Similares

Benzo(a)pyrene-7,8-dione: Another oxidized derivative of benzo(a)pyrene, known for its carcinogenic properties.

Benzo(a)pyrene-3,6-dione: Similar in structure and reactivity, also studied for its biological effects.

Uniqueness: Benzo(A)pyrene-6,12-dione is unique due to its specific position of oxidation, which influences its reactivity and interactions with biological molecules. Its formation and behavior in metabolic pathways distinguish it from other similar compounds.

Actividad Biológica

Benzo(a)pyrene-6,12-dione (BaP-6,12-dione) is a significant metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of BaP-6,12-dione is primarily linked to its oxidative stress-inducing capabilities and its interactions with cellular macromolecules, leading to various toxicological outcomes.

BaP-6,12-dione is formed through the metabolic activation of BaP via cytochrome P450 enzymes, which convert BaP into several reactive intermediates. These include diols and diones that can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects. The metabolic pathway can be summarized as follows:

- Activation : BaP is initially converted to BaP-7,8-epoxide.

- Hydrolysis : This epoxide is hydrolyzed to form diols.

- Formation of Diones : The diols can be further oxidized to form diones, including BaP-6,12-dione.

Biological Activity and Mechanisms

The biological activity of BaP-6,12-dione has been extensively studied, revealing several critical mechanisms through which it exerts its effects:

- Oxidative Stress Induction : BaP-6,12-dione participates in redox cycling, generating reactive oxygen species (ROS) that lead to oxidative damage in cells. This is particularly evident in studies showing that it induces strand scissions in DNA when incubated with T7 DNA .

- Cytotoxic Effects : Research indicates that BaP-6,12-dione exhibits cytotoxicity at low concentrations in cultured hamster cells. This cytotoxicity can be significantly reduced under anaerobic conditions, suggesting that oxygen levels play a crucial role in its biological activity .

- Interaction with Cellular Components : The compound has been shown to induce cellular damage through the production of ROS, which can modify lipids, proteins, and nucleic acids . This interaction often leads to apoptosis or necrosis in affected cells.

Case Studies and Research Findings

Several studies have documented the biological implications of BaP-6,12-dione:

- Study on DNA Damage : A study demonstrated that BaP-6,12-dione induces DNA strand breaks through oxidative mechanisms. The presence of semiquinone radicals during reactions indicated that these radicals are likely responsible for the observed DNA damage .

- Impact on Cardiovascular Health : Preclinical studies have linked exposure to BaP with cardiovascular diseases (CVDs). The aryl hydrocarbon receptor (AhR) pathway has been implicated in mediating oxidative stress and inflammation in vascular cells exposed to BaP metabolites .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

benzo[b]pyrene-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJQJGAVYCLWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952916 | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3067-12-7, 64133-80-8 | |

| Record name | Benzo[a]pyrene-6,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-6,12-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-6,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzo(a)pyrene-6,12-dione exert its biological effects?

A: this compound participates in reversible, univalent oxidation-reduction cycles with its corresponding diol form (Benzo(a)pyrenediol) and intermediate semiquinone radicals. [, , ] This cycling generates significant amounts of hydrogen peroxide and potentially other reactive oxygen species (ROS) like superoxide and hydroxyl radicals. [, , ] These ROS are thought to be the primary mediators of this compound's damaging effects on DNA and cells. [, ]

Q2: What evidence supports the role of reactive oxygen species in this compound's activity?

A: Studies show that this compound can induce DNA strand breaks in bacteriophage T7 DNA. [, ] This DNA damage is modulated by factors influencing ROS activity, suggesting their involvement. [, ] Furthermore, this compound exhibits cytotoxicity in cultured hamster cells, and this effect is significantly reduced under conditions of oxygen depletion, further implicating ROS in its mechanism of action. []

Q3: Can this compound interact with cellular enzymes?

A: Yes, research has shown that this compound can act as an electron acceptor for NADH dehydrogenase, a key respiratory enzyme. [, ] This interaction allows this compound to participate in a cyclic process linking NADH and molecular oxygen, resulting in the continuous production of hydrogen peroxide. [, ]

Q4: How is this compound formed?

A: this compound can be generated through several pathways. One route involves the co-oxygenation of Benzo(a)pyrene in the presence of linoleic acid and rat lung cytosol. [] This process, mediated by lipoxygenase, leads to the formation of reactive metabolites, including a significant amount of this compound. [] Additionally, gamma radiation-induced oxidation of Benzo(a)pyrene in air has been shown to produce a variety of metabolites, with this compound identified as one of the products. []

Q5: Where is this compound found in the environment?

A: this compound has been detected in size-segregated atmospheric particles collected in urban environments. [] Its distribution across particle sizes appears to be related to its molecular weight. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.